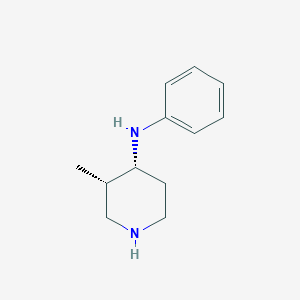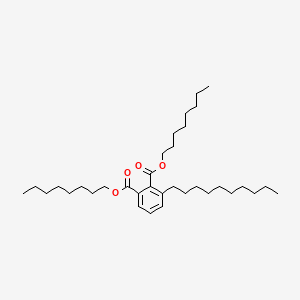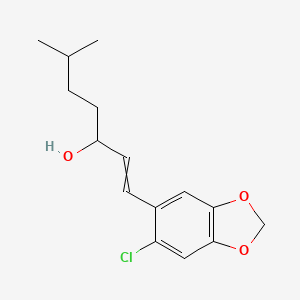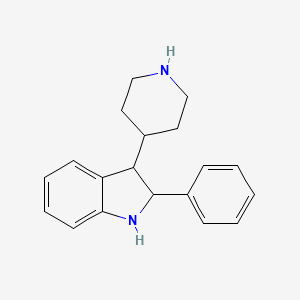
Glycine, N-acetyl-N-(trimethylsilyl)-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester: is a chemical compound with the molecular formula C10H23NO3Si2 and a molecular weight of 261.46552 g/mol . This compound is characterized by the presence of both acetyl and trimethylsilyl groups, which are commonly used in organic synthesis for protecting functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester typically involves the reaction of glycine with trimethylsilyl chloride in the presence of a base . The reaction proceeds through the formation of an intermediate silyl ether, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Reagents like fluoride ions (e.g., tetra-n-butylammonium fluoride) to remove the trimethylsilyl groups.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amino acids in peptide synthesis .
- Employed in the synthesis of complex organic molecules.
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester involves the protection of functional groups during chemical reactions. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at specific sites on the molecule . This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
- Glycine, N,N-bis(trimethylsilyl)-, trimethylsilyl ester
- Trimethylsilyl [bis(trimethylsilyl)amino]acetate
- Glycine, tris-TMS
Uniqueness: N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester is unique due to the presence of both acetyl and trimethylsilyl groups, which provide dual protection for functional groups. This dual protection is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C10H23NO3Si2 |
|---|---|
Peso molecular |
261.46 g/mol |
Nombre IUPAC |
trimethylsilyl 2-[acetyl(trimethylsilyl)amino]acetate |
InChI |
InChI=1S/C10H23NO3Si2/c1-9(12)11(15(2,3)4)8-10(13)14-16(5,6)7/h8H2,1-7H3 |
Clave InChI |
VVWQARJVXPYDHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)




![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)
![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)
![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)
![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)
![1-[(1R,4S)-4-acetylcyclobut-2-en-1-yl]ethanone](/img/structure/B13812759.png)
